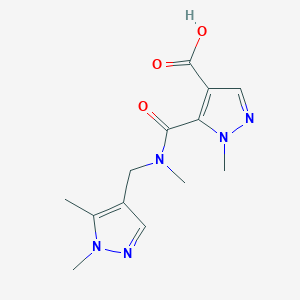![molecular formula C16H21N3O3S B2755989 4-Cyano-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide CAS No. 2380068-76-6](/img/structure/B2755989.png)
4-Cyano-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide is a complex organic compound characterized by its cyano group, morpholine ring, cyclobutyl group, and benzenesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide typically involves multiple steps:
Formation of the Cyclobutyl Intermediate: The cyclobutyl group can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions.
Attachment of the Benzenesulfonamide Group: This step involves the reaction of the intermediate with benzenesulfonyl chloride under basic conditions.
Addition of the Cyano Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The benzenesulfonamide moiety can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents are typical.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-Cyano-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the effects of cyano and sulfonamide groups on biological systems. It may serve as a lead compound in the development of new drugs.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the sulfonamide group suggests possible applications as an antibacterial or antifungal agent.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 4-Cyano-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyano-N-(cyclobutylmethyl)benzenesulfonamide: Lacks the morpholine ring, which may affect its reactivity and biological activity.
N-[(1-Morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide: Lacks the cyano group, which may reduce its electrophilicity.
4-Cyano-N-[(1-piperidin-4-ylcyclobutyl)methyl]benzenesulfonamide: Contains a piperidine ring instead of a morpholine ring, which may alter its pharmacokinetic properties.
Uniqueness
The unique combination of the cyano group, morpholine ring, and benzenesulfonamide moiety in 4-Cyano-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
4-cyano-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c17-12-14-2-4-15(5-3-14)23(20,21)18-13-16(6-1-7-16)19-8-10-22-11-9-19/h2-5,18H,1,6-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPJHPXJEMLBSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)C#N)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
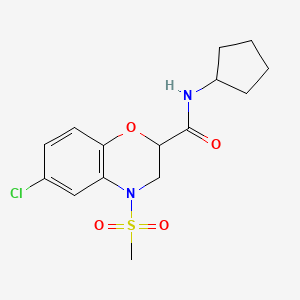
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide](/img/structure/B2755910.png)
![4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2755911.png)
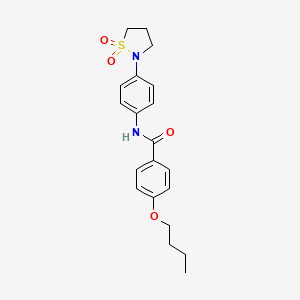




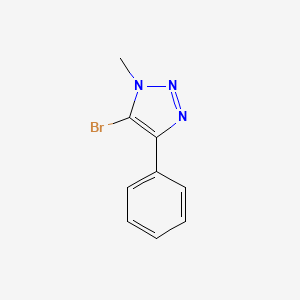
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2755921.png)
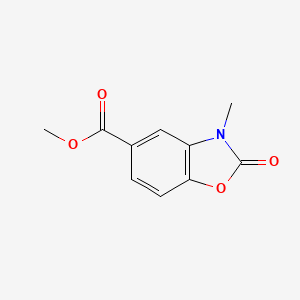
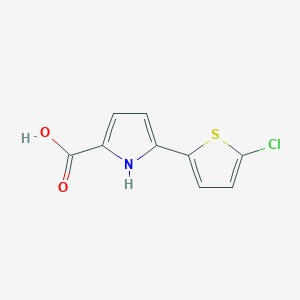
![methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate](/img/structure/B2755924.png)
